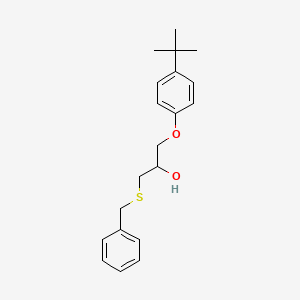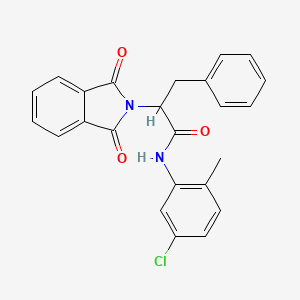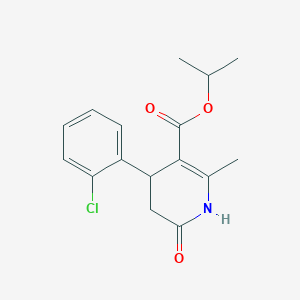
3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,4-phenylenediimino)bis(1-phenyl-2-propen-1-one), commonly known as PPD, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. PPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 232-235°C. In
作用機序
The mechanism of action of PPD is complex and not fully understood. PPD has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. PPD has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PPD has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects
PPD has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PPD has also been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. In addition, PPD has been reported to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
PPD has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. PPD can be easily synthesized in large quantities and is relatively inexpensive. However, PPD has some limitations for lab experiments, including its potential toxicity and limited water solubility. PPD should be handled with care and proper safety measures should be taken.
将来の方向性
There are several future directions for research on PPD. One direction is to explore the potential applications of PPD in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of PPD and its interaction with cellular targets in more detail. Furthermore, the synthesis of new derivatives of PPD with improved properties and activities could be explored. Finally, the environmental applications of PPD, such as its potential use in wastewater treatment and pollution remediation, could be further investigated.
合成法
PPD can be synthesized by the reaction of 1,4-phenylenediamine and chalcone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form PPD. The yield of PPD can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学的研究の応用
PPD has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, PPD has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. PPD has been reported to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. PPD has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In material science, PPD has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors. In environmental science, PPD has been studied for its potential applications in wastewater treatment and pollution remediation.
特性
IUPAC Name |
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(19-7-3-1-4-8-19)15-17-25-21-11-13-22(14-12-21)26-18-16-24(28)20-9-5-2-6-10-20/h1-18,25-26H/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQDTZGVOYOVNE-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]anilino]-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)


![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)